N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
Description
N-(3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a pyridazinone derivative characterized by a pyridin-3-yl substituent at the 3-position of the pyridazinone core, a propyl linker, and a phenoxyacetamide group. Pyridazinones are known for their diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and kinase modulation .
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(15-27-17-7-2-1-3-8-17)22-12-5-13-24-20(26)10-9-18(23-24)16-6-4-11-21-14-16/h1-4,6-11,14H,5,12-13,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOINBDPIIQINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:
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Formation of the Pyridazinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under reflux conditions.
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Introduction of the Pyridine Ring: : The pyridine ring can be introduced via a condensation reaction with a pyridine derivative. This step may require the use of catalysts such as palladium on carbon (Pd/C) and conditions like heating under an inert atmosphere.
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Linking the Propyl Chain: : The propyl chain is typically introduced through an alkylation reaction, using reagents such as alkyl halides in the presence of a base like potassium carbonate (K2CO3).
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Attachment of the Phenoxyacetamide Group: : The final step involves the coupling of the phenoxyacetamide group to the intermediate compound. This can be achieved through an amide bond formation reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research may include in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The compound shares structural motifs with several pyridazinone derivatives reported in recent studies. Below is a detailed comparison:
Structural Insights
Pyridin-3-yl vs. Phenyl Substituents: The target compound’s pyridin-3-yl group (vs. However, phenyl analogs like ZINC00220177 exhibit stronger AChE inhibition, suggesting steric or electronic effects from pyridine may reduce target affinity .
Linker Flexibility :
The propyl linker in the target compound contrasts with the phenethyl group in ZINC00220175. Shorter alkyl chains may reduce conformational flexibility, possibly limiting interactions with deep binding pockets in enzymes like AChE.
Acetamide Modifications: The phenoxyacetamide group differs from cyclopropylamide (P-0042) or fluorophenyl ethylamide (ZINC08993868). Cyclopropylamide in P-0042 improves metabolic stability, while fluorophenyl groups enhance lipophilicity and membrane permeability .
Pharmacological Implications
- AChE Inhibition : Fluorinated analogs (e.g., ZINC08993868) show superior potency (IC₅₀ = 0.8 µM), likely due to fluorophenyl-enhanced hydrophobic interactions .
- Kinase Selectivity: Chlorinated pyridazinones like P-0042 demonstrate high kinase inhibition (JAK2 IC₅₀ = 12 nM), suggesting halogenation at the pyridazinyl core improves target specificity .
Biological Activity
N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine core with a phenoxyacetamide moiety , which is known for its diverse biological activities. The presence of the pyridine ring and the oxo group enhances its reactivity, making it a subject of interest for further research.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 318.35 g/mol |
| Functional Groups | Pyridazine, Phenoxy, Amide |
This compound exhibits significant anti-inflammatory and analgesic properties. The structural components allow for interactions with various biological targets, particularly enzymes involved in inflammatory pathways.
- Phosphodiesterase Inhibition : Similar compounds have shown potent inhibitory activity against phosphodiesterase 4 (PDE4), which regulates cyclic adenosine monophosphate (cAMP) levels, influencing inflammation and immune responses.
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .
Anti-Cancer Activity
Research has demonstrated the antiproliferative effects of related compounds on colorectal cancer cells (HCT-116). For instance:
- Compound 7j , a derivative, showed significant reductions in cell viability with an IC50 value of 26.75 ± 3.50 μg/mL.
- Morphological changes indicative of apoptosis were noted, including nuclear disintegration and chromatin fragmentation .
Inflammatory Response Modulation
Studies utilizing similar pyridazine derivatives have highlighted their role in modulating inflammatory responses through the inhibition of PDE4, leading to increased cAMP levels which can reduce inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways:
- Formation of Pyridazine Core : Starting from pyridine derivatives, reactions such as cycloaddition can be employed to construct the pyridazine framework.
- Functionalization : Subsequent steps involve introducing the phenoxy and propyl groups through nucleophilic substitutions or coupling reactions.
- Purification : The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for biological testing.
Potential Applications
This compound has several potential applications:
- Anti-inflammatory Drugs : As a PDE4 inhibitor, it could be developed as a treatment for chronic inflammatory diseases.
- Cancer Therapeutics : Its antiproliferative properties suggest it could serve as a lead compound for developing new cancer therapies.
- Analgesics : The compound's analgesic effects may provide avenues for pain management strategies.
Q & A
Advanced Research Question
- Molecular docking : Use software like AutoDock to model binding to kinases or GPCRs, guided by pyridazinone’s planar structure .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction dynamics (e.g., proton transfer in enzyme inhibition) .
- ADMET prediction : Platforms like ACD/Percepta assess solubility, permeability, and metabolic stability to prioritize analogs .
What are the challenges in scaling up synthesis from lab to pilot scale?
Advanced Research Question
Key considerations include:
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., nitro group reduction) .
- Purification scalability : Replace column chromatography with crystallization or membrane separation technologies .
- Process control : Implement real-time monitoring (e.g., in-line FTIR) to maintain consistency in multi-step syntheses .
How are intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline validated for regioselectivity?
Basic Research Question
- Regioselective substitution : Confirm positional isomerism via NOESY NMR (e.g., distinguishing ortho/para products) .
- X-ray crystallography : Resolve ambiguous structures for crystalline intermediates .
- Kinetic studies : Monitor reaction progress under varying temperatures to favor desired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
